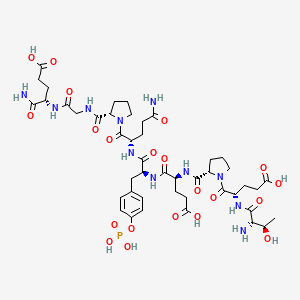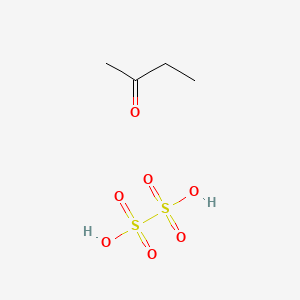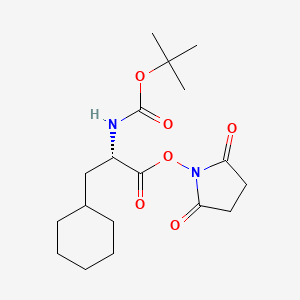![molecular formula C8H8NNaO6S B583147 N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt CAS No. 60603-11-4](/img/structure/B583147.png)
N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of para-aminosalicylic acid (PAS) and has been used in the treatment of tuberculosis for over half a century. The compound has a molecular formula of C8H8NNaO6S and a molecular weight of 269.203 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt typically involves the acylation of 5-amino-2-hydroxybenzoic acid with acetic anhydride or acyl chloride to form 5-acetamido-2-hydroxybenzoic acid. This intermediate is then sulfonated using sulfuric acid to yield the final product . The reaction conditions usually require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has been used in the treatment of tuberculosis and is being investigated for other therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt involves its interaction with specific molecular targets and pathways. It is believed to inhibit the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, thereby exerting its anti-tuberculosis effects. The compound may also interact with other molecular targets, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
Para-aminosalicylic acid (PAS): The parent compound from which N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt is derived.
5-Acetamido-2-hydroxybenzoic acid: An intermediate in the synthesis of the compound.
Other sulfates: Compounds with similar sulfate groups but different functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its derivation from PAS and the presence of both acetamido and sulfate groups make it particularly effective in its applications.
特性
IUPAC Name |
sodium;(5-acetamido-2-hydroxyphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6S.Na/c1-5(10)9-6-2-3-7(11)8(4-6)15-16(12,13)14;/h2-4,11H,1H3,(H,9,10)(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFRSAAGHPZJQJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)

![Carbamic acid, [[2-fluoro-2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-](/img/new.no-structure.jpg)
![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)
![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)


